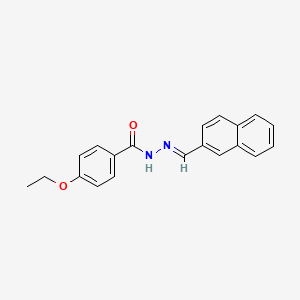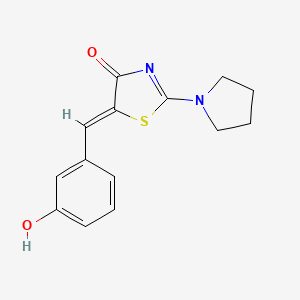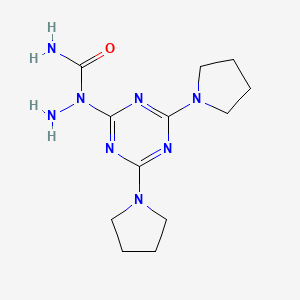
N-(3-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound falls within the realm of heterocyclic chemistry, where furyl and pyridinyl motifs are commonly explored for their diverse chemical reactivity and potential applications in pharmaceuticals, materials science, and organic synthesis. The structural components suggest a synthesis strategy that leverages the reactivity of furan and pyridine derivatives, combined with acetamide functionalities for targeted modifications.
Synthesis Analysis
The synthesis of similar heterocyclic compounds often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For example, Dyachenko et al. (2006) described the synthesis of morpholinium 5-arylcarbamoyl-3-cyano-6-methyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine-2-thiolates through the interaction of enamines of acetoacetanilides with furfurylidenecyanothioacetamide, followed by alkylation and oxidation to yield substituted pyridine-2(1H)-thiones (Dyachenko & Chernega, 2006).
Molecular Structure Analysis
The molecular structure can be elucidated using X-ray crystallography, as demonstrated by Nesterov et al. (1996), who established the structure of a related compound through X-ray structural study (Nesterov et al., 1996). Such analyses provide critical insights into the bond lengths, angles, and overall conformation of the compound.
科学的研究の応用
Antiprotozoal Activity and Therapeutic Use
Pentamidine isethionate, an aromatic diamidine, demonstrates significant antiprotozoal activity. It is notably effective in decreasing mortality from Pneumocystis carinii pneumonia in both infants and immunodeficient adults and children. This highlights the critical role of chemical compounds in treating infections caused by protozoa, particularly in vulnerable populations such as those with AIDS. The therapeutic use of pentamidine underscores the potential of structurally similar compounds or those within the same chemical class to serve as antiprotozoal agents, contributing to the treatment of severe infectious diseases (Goa & Campoli-Richards, 1987).
Neurodegeneration and Anesthetic Effects
Research on various anesthetics, including ketamine, a phencyclidine derivative, explores their pharmacokinetics and pharmacodynamics in both anesthesia and pain therapy. These studies delve into the mechanisms by which these drugs affect the central nervous system, offering insights into their potential neuroprotective properties. This is crucial for understanding the broader impacts of chemical compounds on brain function and their possible therapeutic applications in neurology and psychiatry (Peltoniemi et al., 2016).
Environmental Toxicology and Biodegradability
Compounds like acetamide and its derivatives have been the subject of extensive study due to their commercial importance and the biological consequences of exposure. The evolving knowledge around these chemicals highlights the interplay between industrial use, environmental impact, and human health. Such research underscores the need for sustainable chemical practices and the development of compounds with minimal environmental footprints (Kennedy, 2001).
特性
IUPAC Name |
N-(furan-3-ylmethyl)-2-(3-methoxy-2-oxopyridin-1-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-15(8-11-5-7-20-10-11)13(17)9-16-6-3-4-12(19-2)14(16)18/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSJSUNIXWRXAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=COC=C1)C(=O)CN2C=CC=C(C2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-furylmethyl)-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 2-furoate](/img/structure/B5547400.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5547402.png)
![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5547413.png)

![2-chloro-4-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5547434.png)
![ethyl 2-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B5547435.png)
![N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B5547440.png)
![4-{[(3-bromophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5547452.png)




![7-[(3-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5547490.png)
